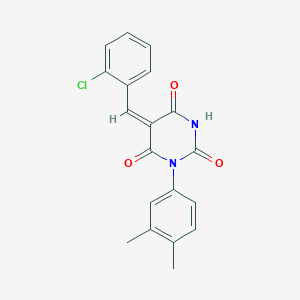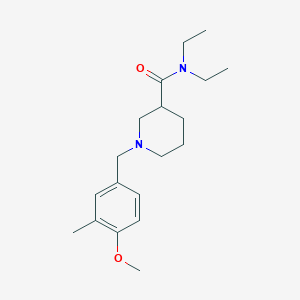![molecular formula C19H17BrN2 B4894531 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as BPAP, is a chemical compound that belongs to the group of acrylonitrile derivatives. BPAP has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile may exert its effects by modulating the activity of dopamine, serotonin, and glutamate receptors in the brain. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the expression of BDNF and to enhance neurogenesis in the hippocampus. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to improve cognitive function, reduce anxiety, and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have low toxicity and has not been associated with any significant side effects in animal models. However, one limitation of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is that it is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. One area of research is the development of more potent and selective analogs of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. Another area of research is the investigation of the potential therapeutic uses of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile and its effects on the brain and behavior.
Méthodes De Synthèse
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-bromophenylboronic acid and 4-(1-pyrrolidinyl)phenylboronic acid with acrylonitrile under palladium-catalyzed conditions. Another method involves the reaction of 3-bromophenylacetonitrile and 4-(1-pyrrolidinyl)benzaldehyde in the presence of a base.
Applications De Recherche Scientifique
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2/c20-18-5-3-4-16(13-18)17(14-21)12-15-6-8-19(9-7-15)22-10-1-2-11-22/h3-9,12-13H,1-2,10-11H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVGEZWVKXEAY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)
